Ferrous aspartate

Description

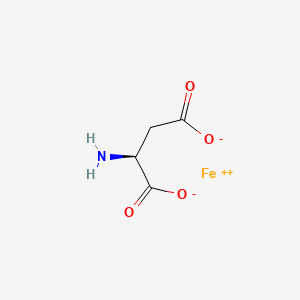

Structure

3D Structure of Parent

Properties

CAS No. |

75802-64-1 |

|---|---|

Molecular Formula |

C4H5FeNO4 |

Molecular Weight |

186.93 g/mol |

IUPAC Name |

(2S)-2-aminobutanedioate;iron(2+) |

InChI |

InChI=1S/C4H7NO4.Fe/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |

InChI Key |

KKPUODLFBBWJPH-DKWTVANSSA-L |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2] |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Fe+2] |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2] |

Other CAS No. |

75802-64-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Cellular Fate of Ferrous Aspartate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ferrous aspartate, a chelated form of iron with potential applications in research and drug development. Due to the limited availability of detailed, published protocols for its direct synthesis, this document outlines a generalized experimental procedure based on established methods for preparing similar iron-amino acid chelates. Additionally, this guide details the well-characterized cellular uptake and metabolic pathways of ferrous iron, the bioactive component of this compound.

Introduction to this compound

This compound is an iron supplement in which ferrous iron (Fe²⁺) is chelated with the amino acid aspartic acid. This chelation is intended to improve the bioavailability and tolerability of iron supplementation by protecting the iron from interactions in the gastrointestinal tract that can hinder its absorption and cause adverse effects. As a research chemical, this compound can be utilized in studies related to iron deficiency anemia, cellular iron metabolism, and the development of novel iron-based therapeutics.

Synthesis of this compound: A Proposed Protocol

Experimental Protocol: Chelation of Ferrous Iron with Aspartic Acid

Materials:

-

Ferrous Sulfate (B86663) Heptahydrate (FeSO₄·7H₂O)

-

L-Aspartic Acid

-

Sodium Hydroxide (B78521) (NaOH) or other suitable base

-

Deionized water (degassed)

-

Nitrogen gas

Equipment:

-

Reaction vessel with stirring capability

-

Heating mantle or water bath

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Aspartic Acid Solution: In the reaction vessel, dissolve L-aspartic acid in degassed, deionized water. The molar ratio of aspartic acid to ferrous sulfate should be at least 2:1 to ensure complete chelation.

-

pH Adjustment: Slowly add a solution of sodium hydroxide while monitoring the pH to deprotonate the carboxylic acid groups of aspartic acid, forming sodium aspartate. The target pH for this step is typically in the range of 6.0-7.0.

-

Addition of Ferrous Sulfate: In a separate container, dissolve ferrous sulfate heptahydrate in degassed, deionized water.

-

Chelation Reaction: Slowly add the ferrous sulfate solution to the sodium aspartate solution under a nitrogen atmosphere to prevent oxidation of the ferrous iron. The reaction is typically carried out at a slightly elevated temperature (e.g., 50-60 °C) with continuous stirring for a period of 1-2 hours.

-

Precipitation and Isolation: After the reaction is complete, the this compound can be precipitated by adding a water-miscible organic solvent, such as ethanol.

-

Purification: The precipitate is then collected by filtration and washed with ethanol to remove any unreacted starting materials and byproducts.

-

Drying: The purified this compound is dried under vacuum at a moderate temperature to yield the final product.

Experimental Workflow for this compound Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data

Due to the lack of specific literature, the following table summarizes expected and typical quantitative data for the synthesis of iron-amino acid chelates. These values should be optimized for the specific synthesis of this compound.

| Parameter | Typical Value/Range | Notes |

| Stoichiometry | ||

| Molar Ratio (Aspartic Acid:Fe²⁺) | 2:1 to 3:1 | A slight excess of the ligand can help ensure complete chelation of the iron. |

| Reaction Conditions | ||

| Temperature | 40 - 80 °C | Higher temperatures can increase reaction rate but may also promote oxidation of ferrous iron. |

| pH | 5.0 - 7.0 | The pH is critical for maintaining the solubility of reactants and the stability of the chelate. |

| Reaction Time | 1 - 4 hours | Reaction completion should be monitored by appropriate analytical techniques. |

| Purification & Yield | ||

| Purification Method | Precipitation with ethanol, followed by washing. | Other methods like recrystallization could also be employed. |

| Expected Yield | 60 - 90% | The yield will be dependent on the optimization of reaction and purification conditions. |

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and structure. The following techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the iron to the amino and carboxylate groups of aspartic acid.

-

UV-Visible Spectroscopy: To characterize the electronic transitions of the ferrous ion in the chelated complex.

-

Elemental Analysis: To determine the iron content and confirm the empirical formula.

-

X-ray Diffraction (XRD): To determine the crystalline structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for paramagnetic compounds like this compound due to line broadening, it could potentially provide structural information.

Cellular Uptake and Metabolism of Ferrous Iron

The therapeutic effect of this compound is dependent on the absorption and subsequent metabolic fate of the ferrous iron. The following section details the key steps in this process.

Intestinal Absorption

Ferrous iron is primarily absorbed in the duodenum and proximal jejunum. The chelation with aspartic acid helps to keep the iron in its more soluble ferrous (Fe²⁺) state.

Cellular Uptake and Transport

Once at the apical membrane of the enterocyte, ferrous iron is transported into the cell primarily by the Divalent Metal Transporter 1 (DMT1) . Inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream by ferroportin . The export of iron via ferroportin is coupled with its oxidation to ferric iron (Fe³⁺) by hephaestin. In the bloodstream, ferric iron binds to transferrin for transport to various tissues.

Signaling Pathway of Cellular Iron Uptake and Metabolism

Caption: The cellular pathway of ferrous iron absorption in an enterocyte.

Conclusion

This technical guide provides a foundational understanding of the synthesis and cellular processing of this compound for research applications. While a detailed, standardized synthesis protocol is not yet established in publicly available literature, the proposed method based on the synthesis of similar iron-amino acid chelates offers a starting point for its preparation. The well-documented pathways of cellular iron uptake and metabolism provide a clear framework for investigating the biological effects of this compound. Further research is warranted to optimize the synthesis of this compound and fully elucidate its potential in various research and therapeutic contexts.

The Core Molecular Pathways of Ferrous Aspartate Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Iron is a vital micronutrient essential for numerous physiological processes, and its absorption is a tightly regulated process. Ferrous aspartate is an iron salt used in the treatment of iron deficiency anemia. While the precise molecular pathway of this compound absorption has not been elucidated in extensive detail, it is largely understood to follow the well-established pathway for non-heme ferrous iron absorption. This technical guide provides a comprehensive overview of the core molecular mechanisms governing the absorption of ferrous iron, with a specific focus on the potential role of the aspartate ligand. It details the key protein players, regulatory networks, and experimental protocols used to investigate these pathways.

II. Molecular Players in Ferrous Iron Absorption

The intestinal absorption of ferrous iron is a multi-step process involving several key proteins located on the apical and basolateral membranes of enterocytes, the absorptive cells of the small intestine.

-

Divalent Metal Transporter 1 (DMT1): Also known as Solute Carrier Family 11 Member 2 (SLC11A2), DMT1 is the primary transporter responsible for the uptake of ferrous iron (Fe²⁺) from the intestinal lumen across the apical membrane of the enterocyte.[1][2][3] This process is proton-coupled, meaning that the influx of Fe²⁺ is driven by a proton gradient.[4]

-

Duodenal Cytochrome B (Dcytb): Located on the apical membrane of enterocytes, Dcytb is a ferric reductase that converts dietary ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺), making it available for transport by DMT1.[5]

-

Ferroportin (FPN1): Also known as Solute Carrier Family 40 Member 1 (SLC40A1), ferroportin is the sole known iron exporter in vertebrates.[6] It is located on the basolateral membrane of enterocytes and facilitates the efflux of ferrous iron from the enterocyte into the bloodstream.

-

Hephaestin: A ferroxidase located on the basolateral membrane, hephaestin works in concert with ferroportin to oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) as it exits the enterocyte. This oxidation is necessary for the binding of iron to transferrin in the blood.

-

Transferrin: The primary iron-carrying protein in the blood, transferrin binds to ferric iron (Fe³⁺) and transports it throughout the body to cells that require iron.

-

Hepcidin (B1576463): A peptide hormone synthesized by the liver, hepcidin is the master regulator of systemic iron homeostasis. It controls iron absorption by binding to ferroportin, inducing its internalization and degradation, thereby trapping iron within the enterocytes.[7]

-

Iron Regulatory Proteins (IRPs) and Iron Responsive Elements (IREs): This intracellular regulatory system controls the expression of proteins involved in iron metabolism. When cellular iron levels are low, IRPs bind to IREs on the messenger RNA (mRNA) of specific genes, leading to increased synthesis of proteins involved in iron uptake (like DMT1 and transferrin receptor) and decreased synthesis of proteins involved in iron storage (ferritin).[8][9][10][11]

III. The Absorption Pathway of Ferrous Iron

The absorption of ferrous iron, the form present in this compound, can be described in a stepwise manner:

-

Lumenal Phase: In the acidic environment of the stomach and proximal duodenum, this compound dissolves, releasing ferrous ions (Fe²⁺).

-

Apical Uptake: At the brush border membrane of the duodenal enterocytes, Fe²⁺ is transported into the cell by DMT1.[3]

-

Intracellular Transport: Once inside the enterocyte, the fate of the iron depends on the body's iron status. It can be:

-

Stored in the iron storage protein, ferritin.

-

Utilized by the enterocyte for its own metabolic needs.

-

Transported across the cell to the basolateral membrane for export.

-

-

Basolateral Export: Ferroportin on the basolateral membrane exports Fe²⁺ out of the enterocyte and into the bloodstream.

-

Oxidation and Binding to Transferrin: As Fe²⁺ is exported, it is oxidized to Fe³⁺ by hephaestin. Two atoms of Fe³⁺ then bind to each molecule of apotransferrin to form holo-transferrin, which is the circulation-competent form of iron.

The Potential Role of the Aspartate Ligand

While the primary absorption pathway for the ferrous ion from this compound is through DMT1, the aspartate moiety may have an influence. Aspartic acid is an amino acid, and there is evidence that amino acids can affect iron metabolism.[12][13][14] It is hypothesized that the aspartate ligand could:

-

Enhance Solubility: Aspartate may help to keep the ferrous iron in a soluble and bioavailable form in the intestinal lumen.

-

Utilize Amino Acid Transporters: While not definitively proven for this compound, it is plausible that the complex could interact with amino acid transporters on the enterocyte surface, potentially providing an alternative or complementary uptake pathway to DMT1. Further research is needed to elucidate this specific mechanism.[13]

IV. Regulatory Mechanisms of Iron Absorption

The absorption of iron is tightly regulated to prevent both iron deficiency and iron overload. This regulation occurs at both the systemic and cellular levels.

A. Systemic Regulation by Hepcidin

Hepcidin is the central hormonal regulator of iron homeostasis. Its synthesis in the liver is modulated by several factors:

-

Iron Stores: High iron stores lead to increased hepcidin production, which in turn reduces iron absorption by promoting the degradation of ferroportin.[7][15]

-

Inflammation: Inflammatory cytokines, such as interleukin-6 (IL-6), stimulate hepcidin synthesis, leading to decreased iron absorption. This is a host defense mechanism to limit iron availability to pathogens.[16][17]

-

Erythropoietic Demand: Increased red blood cell production (erythropoiesis) suppresses hepcidin synthesis to allow for greater iron absorption to meet the demands of hemoglobin synthesis.[7]

The signaling pathways that regulate hepcidin expression are complex and involve the bone morphogenetic protein (BMP)/SMAD pathway and the JAK/STAT pathway.[15][16][17][18]

B. Cellular Regulation by the IRE/IRP System

Within the enterocyte, the expression of key iron metabolism proteins is post-transcriptionally regulated by the interaction of Iron Regulatory Proteins (IRP1 and IRP2) with Iron Responsive Elements (IREs) located in the untranslated regions of target mRNAs.[9][10][11]

-

Low Iron Conditions: IRPs bind to IREs.

-

High Iron Conditions: IRPs do not bind to IREs.

-

Ferritin mRNA is translated, leading to increased iron storage.[19]

-

DMT1 and transferrin receptor mRNAs are degraded, reducing iron uptake.

-

V. Quantitative Data on Iron Absorption

The following table summarizes available quantitative data from studies comparing the bioavailability of different iron forms. It is important to note that specific quantitative data for this compound is limited in the scientific literature.

| Iron Compound | Model System | Bioavailability/Absorption (%) | Reference |

| Ferrous Sulfate (B86663) | Preschool Children | 7.9 ± 9.8 | [6] |

| Ferrous Fumarate | Preschool Children | 2.43 ± 2.3 | [6] |

| Reduced Iron + Na₂EDTA | Preschool Children | 1.4 ± 1.3 | [6] |

| Ferrous Sulfate | Nonanemic Women | 21.9 ± 14.6 | [20] |

| Ferritin (low phosphate) | Nonanemic Women | 21.4 ± 14.7 | [20] |

| Ferrous Sulfate | Nonanemic Women | 16.7 ± 7.1 | [20] |

| Ferritin (high phosphate) | Nonanemic Women | 22.2 ± 19.2 | [20] |

VI. Experimental Protocols

Investigating the molecular pathways of iron absorption requires a variety of in vitro and in vivo experimental models.

A. In Vitro Iron Absorption using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to study iron absorption.[21][22][23][24][25]

Methodology:

-

Cell Culture: Caco-2 cells are cultured on semi-permeable inserts in a two-chamber system, allowing for the separate analysis of the apical (luminal) and basolateral (blood) sides.

-

In Vitro Digestion: The iron compound (e.g., this compound) is subjected to a simulated gastric and intestinal digestion to mimic physiological conditions.

-

Application to Cells: The digested sample is applied to the apical side of the differentiated Caco-2 cell monolayer.

-

Measurement of Iron Uptake and Transport:

-

Iron Uptake: After a defined incubation period, the cells are lysed, and the intracellular iron content is measured. A common method is to measure the concentration of ferritin, which is proportional to iron uptake.[21]

-

Transepithelial Transport: The amount of iron that has traversed the cell monolayer and appeared in the basolateral chamber is quantified.

-

-

Analysis: Iron concentrations are typically measured using atomic absorption spectrometry or inductively coupled plasma mass spectrometry.

B. Ussing Chamber for Ex Vivo Iron Transport Studies

The Ussing chamber is an apparatus used to measure the transport of ions and molecules across epithelial tissues ex vivo.[15][26][27][28][29]

Methodology:

-

Tissue Preparation: A section of the small intestine (typically duodenum) is excised from an animal model and mounted in the Ussing chamber, separating two buffer-filled compartments that represent the mucosal (luminal) and serosal (blood) sides.

-

Experimental Setup: The buffers are aerated and maintained at a physiological temperature. Electrodes are placed in each chamber to measure the transepithelial electrical potential difference and short-circuit current.

-

Iron Application: A known concentration of the iron compound is added to the mucosal chamber.

-

Sample Collection and Analysis: Samples are taken from the serosal chamber at various time points to measure the amount of iron that has been transported across the tissue. Iron concentrations are determined using appropriate analytical methods.

C. In Vivo Iron Absorption using Stable Isotopes

Stable isotopes of iron (e.g., ⁵⁷Fe, ⁵⁸Fe) provide a safe and accurate method for measuring iron absorption in humans.[7][16][18][30][31]

Methodology:

-

Isotope Administration: A precisely known amount of the iron compound labeled with a stable isotope is administered orally to the study participants.

-

Blood Sampling: Blood samples are collected at specific time points after administration (e.g., 14 days later).

-

Erythrocyte Incorporation: The enrichment of the stable isotope in the hemoglobin of red blood cells is measured using mass spectrometry.

-

Calculation of Absorption: The percentage of the administered isotope that is incorporated into red blood cells is calculated, providing a measure of iron absorption and utilization.

VII. Visualizations

A. Signaling and Transport Pathways

Caption: Proposed molecular pathway for this compound absorption.

Caption: Systemic regulation of iron absorption by hepcidin.

Caption: Cellular regulation of iron metabolism via the IRE/IRP system.

B. Experimental Workflows

Caption: Experimental workflow for in vitro iron absorption using Caco-2 cells.

VIII. Conclusion

The absorption of this compound is believed to predominantly follow the established pathway for ferrous iron, involving DMT1 for apical uptake and ferroportin for basolateral export, a process intricately regulated by hepcidin and the IRE/IRP system. The aspartate ligand may play a beneficial role in maintaining iron solubility and could potentially interact with amino acid transporters, though further research is required to confirm this. The experimental protocols outlined in this guide provide robust methods for investigating the molecular details of iron absorption and for comparing the bioavailability of different iron formulations. A deeper understanding of these pathways is crucial for the development of more effective strategies to combat iron deficiency anemia.

References

- 1. Mammalian iron transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The importance of ferric reductases for iron uptake in humans [frontiersin.org]

- 6. Ferrous sulfate is more bioavailable among preschoolers than other forms of iron in a milk-based weaning food distributed by PROGRESA, a national program in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of iron bioavailability by means of stable 54Fe and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The effect of amino acid deprivation on the transfer of iron through Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Branched-chain amino acids are linked with iron metabolism - Enko - Annals of Translational Medicine [atm.amegroups.org]

- 15. physiologicinstruments.com [physiologicinstruments.com]

- 16. PrimoVeNde [librarysearch.library.utoronto.ca]

- 17. oar.icrisat.org [oar.icrisat.org]

- 18. iaea.org [iaea.org]

- 19. researchgate.net [researchgate.net]

- 20. Iron in ferritin or in salts (ferrous sulfate) is equally bioavailable in nonanemic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro assessment of iron availability from commercial Young Child Formulae supplemented with prebiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. medium.com [medium.com]

- 27. researchgate.net [researchgate.net]

- 28. Use of the Ussing chamber technique to study nutrient transport by epithelial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

- 30. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

Ferrous Aspartate and Cellular Iron Homeostasis: A Technical Guide

An In-depth Examination of Iron Chelate Metabolism for Researchers and Drug Development Professionals

Executive Summary

Iron is an indispensable element for numerous physiological processes, yet its cellular concentration must be meticulously regulated to prevent toxicity. This technical guide provides a comprehensive overview of the role of ferrous aspartate, an amino acid-chelated iron compound, in modulating cellular iron homeostasis. By examining its proposed mechanisms of absorption and subsequent influence on key regulatory proteins, this document aims to equip researchers, scientists, and drug development professionals with a deeper understanding of its potential advantages over traditional inorganic iron salts. This guide synthesizes available data on similar iron-amino acid chelates to elucidate the cellular journey of iron from this compound, from intestinal uptake to its incorporation into the labile iron pool and storage within ferritin. Detailed experimental protocols for in vitro assessment and visualizations of the underlying cellular pathways are provided to facilitate further research and development in the field of iron therapeutics.

Introduction to Cellular Iron Homeostasis

Cellular iron balance is a dynamic process governed by a sophisticated interplay of proteins that control iron uptake, storage, and export. The canonical pathway for non-heme iron absorption begins in the duodenum, where dietary ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (DcytB) before being transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).

Once inside the cell, iron enters the labile iron pool (LIP), a transient and redox-active pool of chelatable iron. From the LIP, iron is either utilized for metabolic processes (e.g., incorporation into heme and iron-sulfur clusters), stored safely within the protein ferritin, or exported into circulation via the basolateral transporter ferroportin (FPN). The systemic regulation of iron is primarily controlled by the hormone hepcidin, which induces the degradation of ferroportin, thereby controlling the amount of iron entering the bloodstream.

At the cellular level, iron homeostasis is post-transcriptionally regulated by the Iron Regulatory Protein (IRP)/Iron-Responsive Element (IRE) system. When cellular iron is scarce, IRPs bind to IREs on the mRNAs of iron-related proteins. This binding stabilizes the transferrin receptor 1 (TfR1) mRNA, promoting iron uptake, while inhibiting the translation of ferritin mRNA to reduce iron storage. Conversely, in iron-replete cells, IRPs do not bind to IREs, leading to the degradation of TfR1 mRNA and the translation of ferritin, thus decreasing iron uptake and enhancing storage.

This compound: A Chelated Iron Source

This compound is an iron-amino acid chelate, where a ferrous iron ion is bound to the amino acid L-aspartic acid. This chelation is proposed to enhance the bioavailability of iron compared to inorganic iron salts like ferrous sulfate (B86663). The organic ligand may protect the iron from dietary inhibitors in the gut, such as phytates and tannins, and maintain its solubility for absorption.

The unique structure of this compound and similar amino acid chelates suggests alternative or more efficient absorption pathways. It is hypothesized that these chelates may be absorbed intact through peptide or amino acid transporters, or they may present iron to the enterocyte surface in a more readily absorbable form for DMT1.[1]

The Role of this compound in Cellular Iron Regulation

Upon entering the enterocyte, either via DMT1 or other potential transporters, the iron from this compound is released and joins the labile iron pool. This increase in the LIP is the primary signal that triggers the cellular homeostatic response. The influx of iron leads to a decrease in IRP binding activity, which in turn modulates the expression of ferritin and TfR1.

Specifically, an increased LIP from this compound supplementation is expected to:

-

Increase Ferritin Synthesis: To sequester the excess iron and prevent oxidative stress, the translation of ferritin mRNA is upregulated.

-

Decrease Transferrin Receptor 1 (TfR1) Expression: To reduce further iron uptake from circulation, the TfR1 mRNA is destabilized and degraded.

Studies on the similar compound, ferrous bisglycinate, have shown that its absorption is largely dependent on DMT1. In DMT1-knockout Caco-2 cells, the increase in the labile iron pool and subsequent ferritin synthesis was significantly inhibited after treatment with ferrous bisglycinate, mirroring the results seen with ferrous sulfate.[2][3][4] This indicates that despite being a chelate, its iron is likely presented to and transported by the canonical DMT1 pathway. However, the chelation may facilitate a more efficient delivery of iron to the transporter.

Quantitative Data on Iron Chelate Performance

While direct quantitative studies on this compound are limited, research on the closely related ferrous bisglycinate in Caco-2 cell models provides valuable insights. The following tables summarize key findings from these studies, comparing the cellular response to amino acid-chelated iron versus inorganic iron salts.

Table 1: Effect of Iron Source on Cellular Ferritin Formation in Caco-2 Cells

| Iron Compound (Concentration) | Cell Type | Incubation Time | Ferritin Formation (ng/mg protein) | Fold Change vs. Control | Reference |

| Control (No Iron) | Wild-Type Caco-2 | 2 h | ~5 | 1.0 | [2] |

| Ferrous Sulfate (25 µM) | Wild-Type Caco-2 | 2 h | ~25 | ~5.0 | [2] |

| Ferrous Bisglycinate (25 µM) | Wild-Type Caco-2 | 2 h | ~30 | ~6.0 | [2] |

| Control (No Iron) | DMT1-Knockout Caco-2 | 2 h | ~2 | 1.0 | [2] |

| Ferrous Sulfate (25 µM) | DMT1-Knockout Caco-2 | 2 h | ~3 | ~1.5 | [2] |

| Ferrous Bisglycinate (25 µM) | DMT1-Knockout Caco-2 | 2 h | ~3.5 | ~1.75 | [2] |

Table 2: Impact of Iron Source on the Labile Iron Pool (LIP) in Caco-2 Cells

| Iron Compound (Concentration) | Cell Type | Incubation Time | LIP Increase (Fluorescence Quenching) | Reference |

| Ferrous Sulfate (100 µM) | Wild-Type Caco-2 | 1 h | Significant Increase | [2] |

| Ferrous Bisglycinate (100 µM) | Wild-Type Caco-2 | 1 h | Significant Increase | [2] |

| Ferrous Sulfate (200 µM) | DMT1-Knockout Caco-2 | 30 min | No Significant Change | [2] |

| Ferrous Bisglycinate (200 µM) | DMT1-Knockout Caco-2 | 30 min | No Significant Change | [2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of iron compounds on cellular iron homeostasis in vitro.

Protocol for Caco-2 Cell Culture and Differentiation

-

Cell Line: Human colorectal adenocarcinoma cells (Caco-2) obtained from ATCC.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded onto permeable supports (e.g., Transwell inserts) at a density of approximately 1.8 x 10⁵ cells/mL.

-

Differentiation: Cells are maintained for 11-12 days post-seeding to allow for spontaneous differentiation into a polarized monolayer exhibiting characteristics of intestinal enterocytes. The culture medium is changed every 2-3 days.

-

Pre-experiment Conditioning: Approximately 16-24 hours prior to the experiment, the growth medium is replaced with a serum-free medium (e.g., Minimum Essential Medium - MEM) to reduce basal ferritin levels.[5]

Protocol for In Vitro Iron Uptake Assay (Ferritin Formation)

-

Preparation of Iron Solutions: Prepare stock solutions of this compound and a control (e.g., ferrous sulfate) in serum-free MEM. A typical treatment concentration is 25-50 µM.

-

Treatment: Remove the serum-free medium from the apical side of the differentiated Caco-2 cell monolayers. Add the iron test solutions to the apical compartment.

-

Incubation: Incubate the cells for a specified period, typically 2-3 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

Washing: After incubation, remove the iron solutions and wash the cell monolayers three times with ice-cold phosphate-buffered saline (PBS) to remove any loosely bound iron.

-

Ferritin Formation Period: Add fresh serum-free MEM to the cells and return them to the incubator for an additional 21-23 hours to allow for the translation and formation of ferritin protein.[6][7]

-

Cell Lysis: Wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method such as the BCA protein assay.

-

Ferritin Quantification: Measure the ferritin concentration in the cell lysates using a human ferritin ELISA kit, following the manufacturer's instructions.

-

Normalization: Normalize the ferritin concentration to the total protein concentration (expressed as ng ferritin/mg total protein) to determine the relative iron uptake.

Protocol for Measurement of Transferrin Receptor (TfR1) Expression

-

Cell Treatment: Treat differentiated Caco-2 cells with iron compounds as described in section 5.2.

-

RNA Extraction: Following the treatment period, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for human TfR1 and a suitable housekeeping gene (e.g., GAPDH) for normalization.

-

Protein Analysis (Western Blot):

-

Lyse treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against TfR1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the TfR1 band intensity to a loading control like β-actin.

-

Visualizing Cellular Pathways and Workflows

The following diagrams illustrate the key cellular mechanisms and experimental processes described in this guide.

Caption: Proposed uptake of this compound and its influence on cellular iron regulation.

Caption: Workflow for assessing iron uptake via ferritin formation in Caco-2 cells.

Conclusion and Future Directions

The available evidence, primarily from studies on the analogous compound ferrous bisglycinate, strongly suggests that this compound is an effective source of iron at the cellular level, capable of increasing the labile iron pool and upregulating ferritin storage. The primary mechanism of uptake appears to be via the DMT1 transporter, similar to inorganic iron salts. However, the chelation with aspartic acid likely enhances its solubility and efficiency of delivery to the intestinal absorptive surface, potentially leading to greater overall iron uptake.

For drug development professionals, this compound represents a promising candidate for oral iron supplementation with potentially higher bioavailability and better gastrointestinal tolerability than conventional salts. Future research should focus on direct comparative studies of this compound against ferrous sulfate and other chelates. Key areas of investigation include:

-

Quantitative Proteomics: To obtain a broader view of the cellular response to this compound beyond ferritin and TfR1.

-

Transport Mechanism: Elucidating whether alternative transporters (e.g., peptide transporters) play a role, however minor, in the uptake of the intact chelate.

-

Clinical Trials: Ultimately, in vivo studies are necessary to confirm the in vitro findings and to quantify the benefits in human subjects, particularly in populations with iron deficiency anemia.

By leveraging the methodologies outlined in this guide, researchers can further unravel the nuanced role of this compound in cellular iron homeostasis and accelerate the development of next-generation iron therapies.

References

- 1. wbcil.com [wbcil.com]

- 2. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]

An In-Depth Technical Guide to the In Vitro Characterization of Ferrous Aspartate Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro stability of ferrous aspartate, a chelated form of iron used in pharmaceutical supplements. Ensuring the stability of this compound is critical for its efficacy and safety, as the ferrous (Fe²⁺) state is more readily absorbed by the body than the ferric (Fe³⁺) state. This document outlines key stability-indicating parameters, detailed experimental protocols, and data presentation formats to assist in the robust evaluation of this compound formulations.

Introduction to this compound Stability

This compound is an iron amino acid chelate designed to improve the bioavailability and tolerability of iron supplementation. The stability of this complex is paramount, as the dissociation of the chelate and the oxidation of ferrous iron to ferric iron can be influenced by various factors in the gastrointestinal tract, such as pH, enzymes, and dietary components. In vitro characterization provides crucial insights into the behavior of this compound under simulated physiological conditions, aiding in formulation development and quality control.

The primary stability concerns for this compound are:

-

Dissolution: The rate and extent to which the this compound tablet or capsule dissolves to release the active compound.

-

Dissociation: The equilibrium between the chelated this compound complex and its constituent ions, ferrous iron (Fe²⁺) and aspartic acid.

-

Oxidation: The conversion of the more bioavailable ferrous (Fe²⁺) iron to the less soluble and less bioavailable ferric (Fe³⁺) iron.

Experimental Protocols for Stability Characterization

Detailed methodologies for assessing the key stability parameters of this compound are presented below. These protocols are based on established pharmacopeial methods for iron supplements and can be adapted for specific formulations.

The dissolution test evaluates the in vitro release of this compound from its solid dosage form. While a specific USP monograph for this compound tablets is not available, a method can be adapted from the USP monographs for Ferrous Sulfate Tablets and Ferrous Fumarate Tablets.[1][2]

Objective: To determine the rate and extent of this compound dissolution in a simulated gastric fluid.

Apparatus: USP Apparatus 2 (Paddle Apparatus)[1][2]

Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (HCl), maintained at 37 ± 0.5°C.[1]

Procedure:

-

Place one tablet or capsule in each of the six dissolution vessels containing the dissolution medium.

-

Rotate the paddle at 50 rpm.[1]

-

Withdraw aliquots of the dissolution medium at specified time points (e.g., 15, 30, 45, 60, and 120 minutes).

-

Replace the withdrawn volume with fresh dissolution medium.

-

Filter the samples and analyze for iron content using a validated analytical method, such as atomic absorption spectrometry (AAS) or a stability-indicating HPLC method.[1][3]

Acceptance Criteria: A common acceptance criterion for immediate-release iron tablets is not less than 75% (Q) of the labeled amount of the iron salt dissolved in 45 minutes.[1][2]

This protocol assesses the propensity of this compound to oxidize to the ferric state under simulated gastrointestinal conditions. The quantification of both ferrous and ferric ions is crucial.

Objective: To quantify the conversion of ferrous (Fe²⁺) to ferric (Fe³⁺) iron in simulated gastric and intestinal fluids.

Simulated Fluids:

-

Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2) with pepsin.[4][5]

-

Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 6.8) with pancreatin.[4][5]

Procedure:

-

Prepare a solution of this compound of known concentration in both SGF and SIF.

-

Incubate the solutions at 37°C.

-

Withdraw samples at various time intervals (e.g., 0, 30, 60, 120, and 240 minutes).

-

Immediately analyze the samples for ferrous and ferric iron content using a validated analytical method. A spectrophotometric method using a chromogenic agent like 1,10-phenanthroline (B135089) for ferrous iron, followed by reduction of ferric iron and subsequent measurement, is a common approach.[6] Alternatively, a solvent extraction method followed by ICP-MS can be employed for the simultaneous determination of both oxidation states.[7][8]

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.

Procedure:

-

Expose this compound powder or a solution of this compound to the stress conditions outlined above.

-

At the end of the exposure period, neutralize acidic and basic samples.

-

Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.[3][9][10]

Data Presentation

Quantitative data from stability studies should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Dissolution Profile of this compound Tablets

| Time (minutes) | % Drug Dissolved (Mean ± SD, n=6) |

| 15 | |

| 30 | |

| 45 | |

| 60 | |

| 120 |

Table 2: Oxidation Stability of this compound in Simulated Gastrointestinal Fluids

| Time (minutes) | % Ferrous Iron (Fe²⁺) in SGF (Mean ± SD) | % Ferrous Iron (Fe²⁺) in SIF (Mean ± SD) |

| 0 | ||

| 30 | ||

| 60 | ||

| 120 | ||

| 240 |

Table 3: Summary of Forced Degradation Studies of this compound

| Stress Condition | % Degradation | Major Degradation Products |

| Acid Hydrolysis (0.1 N HCl) | ||

| Base Hydrolysis (0.1 N NaOH) | ||

| Oxidative (3% H₂O₂) | ||

| Thermal (105°C) | ||

| Photolytic (UV/Vis) |

Visualization of Experimental Workflows

Graphical representations of experimental workflows can aid in understanding the logical sequence of steps involved in the characterization of this compound stability.

Caption: Workflow for the dissolution testing of this compound tablets.

Caption: Workflow for the in vitro oxidation stability testing of this compound.

Conclusion

The in vitro characterization of this compound stability is a critical component of its development and quality control. By employing robust and well-defined experimental protocols for dissolution, oxidation, and forced degradation, researchers and drug development professionals can gain a thorough understanding of the product's performance and stability profile. The methodologies and data presentation formats outlined in this guide provide a framework for the comprehensive evaluation of this compound, ultimately contributing to the development of safe and effective iron supplements.

References

- 1. ftp.uspbpep.com [ftp.uspbpep.com]

- 2. ftp.uspbpep.com [ftp.uspbpep.com]

- 3. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of enzymes on the in vitro degradation behavior of Mg alloy wires in simulated gastric fluid and intestinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of ferrous and ferric iron in aqueous biological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpras.com [ijpras.com]

Ferrous Aspartate's Interaction with Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between ferrous aspartate and cell membranes, with a primary focus on the molecular mechanisms of intestinal absorption. While direct extensive research on this compound is limited, this document synthesizes the current understanding of ferrous iron transport across biological membranes, drawing parallels from studies on other ferrous salts like ferrous sulfate (B86663) and ferrous ascorbate. Evidence suggests that the bioavailability of ferrous iron is significantly influenced by its chelation state, and aspartic acid has been shown to enhance iron uptake and transport in vitro. The primary pathway for non-heme iron absorption is facilitated by the Divalent Metal Transporter 1 (DMT1), a proton-coupled symporter. This guide details the mechanisms of DMT1-mediated transport, its regulation by intracellular iron levels and reactive oxygen species (ROS), and the potential downstream cellular effects of iron influx, including lipid peroxidation. Detailed experimental protocols for studying these interactions are provided, along with a quantitative comparison of the bioavailability of various oral iron formulations.

Introduction

Iron is an essential micronutrient vital for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Iron deficiency remains a widespread global health issue, necessitating effective oral iron supplementation. The bioavailability of supplemental iron is a critical factor, with ferrous (Fe²⁺) salts generally exhibiting higher absorption rates than ferric (Fe³⁺) salts. This compound, a chelate of ferrous iron with the amino acid aspartic acid, is one such formulation. The presence of aspartic acid as a ligand may influence the solubility, stability, and ultimately the cellular uptake of ferrous iron. Understanding the interaction of this compound at the cellular and molecular level is paramount for optimizing its therapeutic efficacy and safety profile.

This guide will explore the core mechanisms governing the transport of ferrous iron across the intestinal epithelium, the primary site of absorption. It will delve into the structure and function of the key transporter protein, DMT1, and the signaling pathways that regulate its activity. Furthermore, the potential for iron-induced cellular stress through the generation of reactive oxygen species and subsequent lipid peroxidation will be discussed.

The Primary Gateway: Divalent Metal Transporter 1 (DMT1)

The absorption of non-heme iron in the duodenum is predominantly mediated by the Divalent Metal Transporter 1 (DMT1), also known as SLC11A2.[1] DMT1 is a transmembrane protein that facilitates the uptake of a variety of divalent metal ions, but shows a high affinity for ferrous iron.[2]

Mechanism of Transport:

DMT1 functions as a proton-coupled symporter, meaning it cotransports ferrous iron and a proton (H⁺) from the intestinal lumen into the enterocyte.[3] This process is driven by the electrochemical proton gradient across the apical membrane of the enterocyte. The acidic microenvironment at the brush border facilitates both the reduction of any remaining ferric iron to ferrous iron by enzymes like duodenal cytochrome B (Dcytb) and the proton-motive force for DMT1.[4]

The transport of iron via DMT1 is a saturable process, indicating a finite number of transporters on the cell surface. The kinetics of this transport can be influenced by factors such as the concentration of ferrous iron in the lumen and the extracellular pH.[3]

Signaling Pathway of DMT1-Mediated Iron Uptake

The following diagram illustrates the key steps involved in the uptake of ferrous iron from the intestinal lumen into an enterocyte via the DMT1 transporter.

Regulation of DMT1 and Intracellular Iron Homeostasis

The expression and activity of DMT1 are tightly regulated to maintain iron homeostasis and prevent iron overload. This regulation occurs at both the transcriptional and post-translational levels.

Iron-Responsive Element (IRE)/Iron-Regulatory Protein (IRP) System: The stability of DMT1 mRNA is controlled by the IRE/IRP system. In iron-deficient states, IRPs bind to the IRE in the 3' untranslated region of DMT1 mRNA, stabilizing it and leading to increased DMT1 synthesis. Conversely, in iron-replete states, IRPs bind iron, causing a conformational change that prevents their binding to the IRE, leading to mRNA degradation and reduced DMT1 expression.[5]

Hepcidin-Ferroportin Axis: While not directly regulating DMT1, the systemic iron-regulatory hormone hepcidin (B1576463) plays a crucial role in overall iron absorption. Hepcidin, produced by the liver in response to high iron levels, binds to the iron exporter ferroportin on the basolateral membrane of enterocytes, inducing its internalization and degradation.[6] This traps iron within the enterocyte, leading to a decrease in net iron absorption.

Reactive Oxygen Species (ROS) and DMT1 Endocytosis: Recent studies have indicated that high intracellular iron levels can lead to the generation of reactive oxygen species (ROS). These ROS can, in turn, trigger the endocytosis of DMT1 from the apical membrane, providing a rapid mechanism to downregulate iron uptake and protect the cell from oxidative stress.[5]

Regulatory Workflow of Intestinal Iron Absorption

The following diagram outlines the logical flow of the regulatory mechanisms governing intestinal iron absorption in response to varying systemic iron levels.

The Role of Aspartic Acid

While the transport of ferrous iron is primarily dependent on DMT1, the ligand to which it is chelated can significantly impact its bioavailability. Aspartic acid, an amino acid, has been shown to enhance the uptake and transport of iron by Caco-2 cells, a widely used in vitro model for the human intestinal epithelium.[7] It is hypothesized that aspartic acid may help maintain the solubility of ferrous iron in the intestinal lumen and facilitate its presentation to the DMT1 transporter.

Cellular Consequences of Iron Uptake

Once inside the cell, ferrous iron enters the labile iron pool (LIP), a transient pool of chelatable, redox-active iron. From the LIP, iron can be utilized for various metabolic processes, stored in the protein ferritin, or exported from the cell via ferroportin.

However, an excess of intracellular labile iron can be cytotoxic. Through the Fenton reaction, ferrous iron can react with hydrogen peroxide to generate highly reactive hydroxyl radicals. These radicals can indiscriminately damage cellular components, including lipids, proteins, and nucleic acids.

Lipid Peroxidation: The polyunsaturated fatty acids in cell membranes are particularly susceptible to attack by hydroxyl radicals, leading to a chain reaction known as lipid peroxidation. This process can compromise membrane integrity, leading to increased permeability, loss of function of membrane-bound proteins, and ultimately, cell death.[8] Studies have shown that iron-induced lipid peroxidation can alter the mechanical properties of membranes, making them more prone to permeabilization.[8]

Quantitative Data on Oral Iron Formulations

The bioavailability of different oral iron preparations can vary significantly. The following table summarizes data from various studies comparing the elemental iron content and relative bioavailability of common ferrous salts. It is important to note that direct comparative data for this compound is limited, and these values should be interpreted within the context of the specific studies from which they were derived.

| Iron Formulation | Elemental Iron Content (%) | Relative Bioavailability (Compared to Ferrous Sulfate) | Reference(s) |

| Ferrous Sulfate | ~20% (heptahydrate), ~33% (monohydrate) | Standard Reference | [9] |

| Ferrous Fumarate (B1241708) | ~33% | Generally considered high, with some studies suggesting it provides the maximum bioavailability due to high elemental iron content. | [10] |

| Ferrous Gluconate | ~12% | Similar bioavailability per mg of elemental iron to ferrous sulfate. | [11] |

| Ferrous Bisglycinate | ~20% | Generally considered to have high bioavailability. | [10] |

| This compound | Not specified in reviewed literature | Data not directly available in comparative studies. However, aspartic acid has been shown to enhance iron uptake in Caco-2 cells. | [7] |

Experimental Protocols

In Vitro Iron Uptake Assay using Caco-2 Cells

This protocol is a standard method to assess the bioavailability of iron from different formulations.

Objective: To quantify the uptake of this compound by Caco-2 intestinal epithelial cells.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Transwell inserts (polycarbonate membrane)

-

This compound, Ferrous sulfate (as a control)

-

Ascorbic acid

-

Phosphate-buffered saline (PBS)

-

ELISA kit for human ferritin

-

Protein assay kit (e.g., BCA)

Methodology:

-

Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Seed cells onto Transwell inserts and allow them to differentiate for 21 days, with media changes every 2-3 days.

-

Preparation of Iron Solutions: Prepare stock solutions of this compound and ferrous sulfate. Immediately before the experiment, dilute the iron salts in serum-free DMEM to the desired final concentration (e.g., 100 µM). Add ascorbic acid (at a molar ratio of 20:1 to iron) to maintain iron in the ferrous state.

-

Iron Uptake: Wash the differentiated Caco-2 monolayers with warm PBS. Add the iron-containing medium to the apical side of the Transwell inserts and incubate for 2 hours at 37°C.

-

Ferritin Formation: After the 2-hour uptake period, remove the iron-containing medium and wash the cells three times with PBS. Add fresh, iron-free culture medium and incubate for an additional 22 hours to allow for ferritin synthesis.

-

Cell Lysis and Analysis: Wash the cells with PBS and lyse them. Determine the ferritin concentration in the cell lysates using a human ferritin ELISA kit and the total protein concentration using a protein assay kit.

-

Data Expression: Express iron uptake as ng of ferritin per mg of total cell protein.

Experimental Workflow for Caco-2 Iron Uptake Assay

Measurement of the Labile Iron Pool (LIP)

Objective: To quantify the intracellular chelatable iron pool following exposure to this compound.

Materials:

-

Cultured cells (e.g., Caco-2, hepatocytes)

-

Calcein-AM (acetoxymethyl ester)

-

Iron chelator (e.g., deferoxamine)

-

Fluorescence microplate reader or flow cytometer

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound for a specified time.

-

Calcein-AM Loading: Wash the cells with PBS and incubate with Calcein-AM (e.g., 0.25 µM) for 15-30 minutes at 37°C in the dark. Calcein-AM is membrane-permeable and is hydrolyzed by intracellular esterases to the fluorescent calcein (B42510), which is retained in the cytosol.

-

Fluorescence Measurement: The fluorescence of intracellular calcein is quenched by the labile iron pool. Measure the baseline fluorescence.

-

Chelation and Measurement: Add a membrane-permeable iron chelator to the cells. The chelator will bind the labile iron, releasing it from calcein and causing an increase in fluorescence. Measure the de-quenched fluorescence.

-

Quantification: The difference in fluorescence before and after the addition of the chelator is proportional to the size of the labile iron pool.

Assessment of Lipid Peroxidation

Objective: To measure the extent of membrane lipid peroxidation induced by this compound.

Materials:

-

Cultured cells

-

This compound

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Methodology (TBARS Assay):

-

Cell Treatment: Expose cultured cells to this compound for a defined period.

-

Cell Lysis: Harvest and lyse the cells.

-

Reaction: Add TCA to the cell lysate to precipitate proteins, followed by centrifugation. Add TBA reagent to the supernatant and heat at 95°C for 60 minutes. Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with TBA to form a pink-colored adduct.

-

Measurement: Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm.

-

Quantification: Calculate the concentration of MDA using a standard curve.

Conclusion

The interaction of this compound with cell membranes is primarily governed by the well-established mechanisms of ferrous iron transport, with the DMT1 transporter playing a central role in intestinal absorption. The aspartate moiety likely contributes to enhanced bioavailability by improving the solubility and presentation of ferrous iron to the transporter. While direct comparative studies on this compound are not abundant, the methodologies and principles outlined in this guide provide a robust framework for its investigation. Future research should focus on direct comparisons of this compound with other common iron salts to definitively characterize its absorption kinetics, cellular fate, and potential for inducing oxidative stress. Such studies are crucial for the rational design and development of more effective and safer oral iron therapies.

References

- 1. The iron transporter DMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulatory mechanisms of intestinal iron absorption-uncovering of a fast-response mechanism based on DMT1 and ferroportin endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular Iron Transport and Storage: From Molecular Mechanisms to Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Amino Acids and Dipeptides on the Uptake and Transport of Iron by Caco-2 Cells Cultured in Serum-Free Medium [jstage.jst.go.jp]

- 8. Iron-Induced Lipid Oxidation Alters Membrane Mechanics Favoring Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

- 10. droracle.ai [droracle.ai]

- 11. graphviz.org [graphviz.org]

Foundational Research on Ferrous Aspartate Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning the bioavailability of ferrous aspartate and related iron-amino acid chelates. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing quantitative data, outlining experimental protocols, and visualizing key biological and experimental pathways. While direct, extensive quantitative bioavailability data for this compound is limited in publicly accessible literature, this guide synthesizes the most relevant available information, including comparative studies on similar iron-amino acid chelates, to provide a thorough understanding of the subject.

Quantitative Data on Bioavailability

Quantitative assessment of bioavailability is crucial for evaluating the efficacy of any iron supplement. The following tables summarize key findings from studies on ferrous asparto glycinate (B8599266) and other iron amino acid chelates, which provide the closest available data to this compound. These compounds are structurally and functionally similar, suggesting their absorption and metabolic pathways are comparable.

Table 1: Comparative Efficacy of Ferrous Asparto Glycinate and Ferrous Ascorbate in Pregnant Women with Iron Deficiency Anemia [1]

| Parameter | Treatment Group | Baseline | Day 14 | Day 28 | Mean Rise (Day 28) |

| Hemoglobin (g/dL) | Ferrous Asparto Glycinate | 8.5 ± 0.5 | 9.8 ± 0.6 | 10.9 ± 0.7 | 2.4 ± 0.4 |

| Ferrous Ascorbate | 8.4 ± 0.6 | 9.2 ± 0.5 | 10.1 ± 0.6 | 1.7 ± 0.3 | |

| Serum Ferritin (ng/mL) | Ferrous Asparto Glycinate | 12.3 ± 2.1 | 18.5 ± 2.8 | 25.1 ± 3.4 | 12.8 ± 2.5 |

| Ferrous Ascorbate | 12.1 ± 2.3 | 15.6 ± 2.5 | 20.4 ± 3.1 | 8.3 ± 2.2 |

Data from a double-blind, randomized, multicenter clinical study involving 73 pregnant women at 12-26 weeks' gestation. The results indicate a significantly higher increase in both hemoglobin and ferritin levels with ferrous asparto glycinate compared to ferrous ascorbate.[1]

Table 2: Comparative Bioavailability of Iron Amino Acid Chelate vs. Ferrous Sulfate (B86663) [2]

| Parameter | Iron Amino Acid Chelate | Ferrous Sulfate |

| Calculated Bioavailability | 75.0% | 27.8% |

This study in anemic human infants demonstrated a significantly higher calculated bioavailability for an iron amino acid chelate compared to ferrous sulfate.[2]

Table 3: Hemoglobin Repletion Efficiency of Iron Multi-Amino Acid Chelate (IMAAC) vs. Ferrous Sulfate in Iron-Deficient Mice [3]

| Treatment Group | Initial Hemoglobin (g/L) | Final Hemoglobin (g/L) after 10 days |

| Iron-Deficient Control | 87.4 (SD 6.7) | 111 (SD 11.7) |

| Ferrous Sulfate | 93.9 (SD 10.8) | 191 (SD 0.7) |

| IMAAC | 116.2 (SD 9.1) | 200 (SD 0.5) |

This study showed that both ferrous sulfate and IMAAC significantly increased hemoglobin levels in iron-deficient mice, with IMAAC demonstrating a slightly greater final hemoglobin concentration.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe key experimental protocols used in the assessment of iron bioavailability.

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely accepted in vitro model for studying intestinal absorption.[4][5]

Objective: To simulate the physiological conditions of digestion and measure the subsequent iron uptake by intestinal cells.

Methodology:

-

Caco-2 Cell Culture:

-

Caco-2 cells are seeded onto permeable supports (e.g., Transwell inserts) and cultured for approximately 14-21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[4][6]

-

The integrity of the cell monolayer is typically monitored by measuring the transepithelial electrical resistance (TEER).[6]

-

-

In Vitro Digestion:

-

Gastric Phase: The test substance (e.g., this compound) is incubated in a simulated gastric fluid containing pepsin at pH 2.0 for a specified period (e.g., 1-2 hours) at 37°C with gentle agitation.[4]

-

Intestinal Phase: The pH of the gastric digest is raised to approximately 7.0, and a mixture of pancreatin (B1164899) and bile salts is added to simulate intestinal digestion. The incubation continues for another period (e.g., 2 hours) at 37°C.[4]

-

-

Iron Uptake by Caco-2 Cells:

-

The digested sample is applied to the apical side of the differentiated Caco-2 cell monolayer.

-

After a defined incubation period (e.g., 2-24 hours), the cells are washed to remove any unabsorbed iron.[7]

-

The cells are then lysed, and the intracellular iron concentration is determined. A common method is to measure the level of ferritin, an iron storage protein, which is proportional to the amount of absorbed iron.[5] Ferritin levels are typically quantified using an enzyme-linked immunosorbent assay (ELISA).[5]

-

-

Data Analysis:

-

The bioavailability of the test iron compound is often expressed relative to a standard, highly bioavailable iron source like ferrous sulfate.[4]

-

This in vivo model is used to determine the efficacy of an iron source in treating iron deficiency anemia.

Objective: To measure the ability of an iron compound to restore hemoglobin levels in iron-deficient animals.

Methodology:

-

Induction of Iron Deficiency Anemia:

-

Weanling rats are fed an iron-deficient diet for a period (e.g., 4-6 weeks) to induce anemia. Anemia is confirmed by measuring hemoglobin levels.[8]

-

-

Repletion Period:

-

Data Collection and Analysis:

-

Blood samples are collected at the beginning and end of the repletion period to measure hemoglobin concentrations.

-

Food intake is monitored to calculate the total iron consumed by each animal.

-

Hemoglobin Regeneration Efficiency (HRE) is calculated using the following formula:

-

The Relative Bioavailability (RBV) is then calculated by comparing the HRE of the test compound to that of the standard compound (ferrous sulfate, which is assigned an RBV of 100%).[11]

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes in iron absorption and experimental workflows.

This diagram illustrates the generally accepted pathway for the absorption of non-heme iron, which is relevant for both simple iron salts and chelated forms like this compound.

This diagram outlines the sequential steps involved in the Caco-2 cell model for assessing iron bioavailability.

This diagram illustrates the logical flow and key comparisons in a typical hemoglobin repletion study.

Conclusion

While direct quantitative bioavailability data for this compound remains an area for further research, the available evidence from studies on structurally similar iron-amino acid chelates, such as ferrous asparto glycinate, suggests a favorable bioavailability profile compared to standard iron salts like ferrous sulfate and ferrous ascorbate. The chelated nature of these compounds is believed to protect the iron from dietary inhibitors and facilitate its absorption.

The experimental protocols outlined in this guide, particularly the in vitro digestion/Caco-2 cell model and the in vivo hemoglobin repletion bioassay, provide robust and standardized methods for the continued investigation and validation of the bioavailability of this compound and other novel iron formulations. The provided diagrams offer a clear visual representation of the complex biological and experimental processes involved in this area of research. This technical guide serves as a foundational resource to support ongoing efforts in the development of more effective and better-tolerated iron therapies.

References

- 1. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells [mdpi.com]

- 2. The absorption and metabolism 01 iron amino acid chelate [ve.scielo.org]

- 3. Bioavailability of iron multi-amino acid chelate preparation in mice and human duodenal HuTu 80 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of ferrous sulfate and ferrous glycinate chelate for the treatment of iron deficiency anemia in gastrectomized patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative bioavailability of elemental iron powders for repair of iron deficiency anemia in rats. Studies of efficacy and toxicity of carbonyl iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative study of the effects of different iron sources on bioavailability and gastrointestinal tolerability in iron-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

In-Depth Technical Guide on the Therapeutic Potential of Ferrous Aspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous aspartate, an iron-amino acid chelate, has emerged as a promising therapeutic agent for the management of iron deficiency anemia (IDA). This technical guide provides a comprehensive overview of the exploratory studies on its therapeutic potential, consolidating data on its efficacy, safety, and mechanism of action. Detailed experimental protocols for preclinical and clinical evaluation are presented, alongside visualizations of key biological pathways. This document aims to serve as a foundational resource for researchers and professionals involved in the development of novel iron supplementation strategies.

Introduction

Iron deficiency anemia remains a global health challenge, necessitating the development of oral iron supplements with improved efficacy and tolerability compared to traditional ferrous salts. This compound, a chelate of ferrous iron with aspartic acid, is designed to enhance iron absorption and reduce gastrointestinal side effects. This guide delves into the scientific evidence supporting the therapeutic potential of this compound, offering a technical resource for the scientific community.

Mechanism of Action and Pharmacokinetics

This compound is believed to be absorbed through a combination of pathways utilized by both iron and amino acids. The chelation of iron to aspartic acid is thought to protect the iron from forming insoluble complexes in the gastrointestinal tract, thereby increasing its bioavailability.

Signaling Pathway of Chelated Iron Absorption

The absorption of this compound at the enterocyte level involves several key steps, from luminal transport to basolateral transfer into the bloodstream.

The Chelation Chemistry of Ferrous Aspartate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the chelation chemistry of ferrous aspartate. This compound is an iron-amino acid chelate utilized in nutritional supplements and pharmaceuticals to address iron deficiency. Understanding its formation, stability, and characterization is crucial for optimizing its efficacy and bioavailability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to support research and development in this area.

Introduction to this compound Chelation

Chelation is a chemical process in which a central metal ion, in this case, ferrous iron (Fe²⁺), is bonded to a ligand, aspartic acid, at two or more points to form a stable, ring-like structure. Aspartic acid, an α-amino acid, possesses three potential coordination sites: the α-amino group, the α-carboxylate group, and the β-carboxylate group. This allows it to act as a bidentate or tridentate ligand, forming stable chelate rings with the ferrous ion. The resulting complex, this compound, is designed to enhance iron's solubility and absorption in the gastrointestinal tract, thereby improving its bioavailability compared to inorganic iron salts.

Structure and Formation of this compound

The chelation of ferrous iron by aspartic acid involves the formation of coordinate bonds between the iron cation and the electron-donating nitrogen and oxygen atoms of the aspartate ligand. The most common coordination involves the α-amino and α-carboxylate groups, forming a stable five-membered ring. The side-chain carboxylate group can also participate in coordination, leading to a tridentate chelation and the formation of an additional six-membered ring, further enhancing the stability of the complex. The stoichiometry of the complex can vary, with common forms being a 1:1 (Fe:Aspartate) complex (FeAsp⁰) and a 1:2 complex (Fe(Asp)₂²⁻)[1].

The formation of this compound is a pH-dependent equilibrium process. At low pH, the carboxylate groups of aspartic acid are protonated, reducing their ability to chelate the ferrous ion. As the pH increases, these groups deprotonate, making the oxygen atoms available for coordination.

Proposed Tridentate Chelation of Ferrous Iron by Aspartate.

Quantitative Data

The stability of a metal chelate is a critical factor in its biological efficacy. A chelate that is too stable may not release the metal ion at the site of absorption, while one that is too weak will dissociate prematurely. The stability of this compound complexes has been determined, providing insight into their behavior in solution.

| Parameter | Complex | Value (log K) | Conditions | Reference |

| Stability Constant (K) | FeAsp⁰ | 4.17 ± 0.11 | I = 0.5 mol dm⁻³, 25 ± 1 °C | |

| Overall Stability Constant (β) | Fe(Asp)₂²⁻ | 6.53 ± 0.11 | I = 0.5 mol dm⁻³, 25 ± 1 °C | |

| Gibbs Free Energy of Formation (ΔG°) | FeAsp⁰ | -23.80 kJ/mol | Calculated from log K at 298.15 K | |

| Gibbs Free Energy of Formation (ΔG°) | Fe(Asp)₂²⁻ | -37.26 kJ/mol | Calculated from log β at 298.15 K |

Experimental Protocols

The synthesis and characterization of this compound involve several key experimental techniques. Below are detailed methodologies for these procedures.

Synthesis of this compound

This protocol describes a common method for the laboratory-scale synthesis of this compound.

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

L-Aspartic acid

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Deaerated distilled water

Procedure:

-

Preparation of Solutions:

-

Dissolve a specific molar amount of L-aspartic acid in deaerated distilled water. The water should be boiled and then cooled under a nitrogen atmosphere to remove dissolved oxygen, which can oxidize Fe(II) to Fe(III).

-

Slowly add a stoichiometric equivalent of a base (e.g., NaOH solution) to the aspartic acid solution to deprotonate the carboxylic acid groups. The pH should be carefully monitored and adjusted to a neutral or slightly alkaline range (pH 7-8) to facilitate chelation.

-

In a separate flask, dissolve a stoichiometric amount of ferrous sulfate heptahydrate in deaerated distilled water.

-

-

Chelation Reaction:

-

Slowly add the ferrous sulfate solution to the aspartate solution with constant stirring under an inert atmosphere (e.g., nitrogen).

-

A color change is typically observed, indicating the formation of the this compound complex.

-

The reaction mixture is stirred for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 50-60°C) to ensure complete reaction.

-

-

Isolation and Purification:

-

The resulting solution is cooled to room temperature.

-

The this compound can be precipitated by adding a water-miscible organic solvent, such as ethanol.

-

The precipitate is collected by filtration, washed with ethanol to remove any unreacted starting materials and byproducts, and then dried under vacuum.

-

Workflow for the Synthesis of this compound.

Characterization Techniques

Potentiometric titration is a standard method to determine the stability constants of metal complexes.

Principle: The formation of a complex between a metal ion and a ligand is a pH-dependent equilibrium. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the formation curve (average number of ligands bound per metal ion vs. free ligand concentration) can be constructed. From this curve, the stepwise and overall stability constants can be calculated.

Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Prepare a series of solutions containing known concentrations of ferrous iron (from a salt like FeSO₄) and aspartic acid in a constant ionic strength medium (e.g., 0.1 M KNO₃). A solution without the metal ion is also prepared as a control.

-

Titrate each solution with a standardized solution of a strong base (e.g., NaOH) under an inert atmosphere.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

Using the titration data, calculate the average number of ligands bound to the metal ion (n̄) and the concentration of the free ligand ([L]) at various pH values.

-

Plot n̄ versus p[L] (where p[L] = -log[L]) to obtain the formation curve.

-

Analyze the formation curve using graphical or computational methods to determine the stability constants (K₁, K₂, etc.).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the coordination of the aspartate ligand to the ferrous ion.

-

Sample Preparation: The solid this compound sample is mixed with KBr and pressed into a pellet.

-

Analysis: The infrared spectrum is recorded.

-